2-Nitroaniline
Overview
Description
2-Nitroaniline is an organic compound with the chemical formula C₆H₆N₂O₂. It is a derivative of aniline, carrying a nitro functional group in the 2-position. This compound is primarily used as a precursor to o-phenylenediamine, which is a key intermediate in the production of various pharmaceuticals and dyes .
Mechanism of Action
Target of Action
2-Nitroaniline is an organic compound that is a derivative of aniline, carrying a nitro functional group in position 2 . It is mainly used as a precursor to o-phenylenediamine . The primary targets of this compound are the enzymes and proteins involved in the biochemical pathways where it is used as a precursor or an intermediate.
Mode of Action
This compound interacts with its targets through chemical reactions. It undergoes various reactions anticipated for aromatic amines . For instance, it is protonated to give the anilinium salts . Owing to the influence of the nitro substituent, the amine exhibits a basicity nearly 100,000x lower than aniline itself .
Biochemical Pathways
This compound is involved in the synthesis of phenylenediamines, which are further converted to benzimidazoles, a family of heterocycles that are key components in pharmaceuticals . Intramolecular hydrogen-bonding results in a very low basicity for this compound . Aside from its reduction to phenylenediamine, this compound undergoes other reactions .
Pharmacokinetics
Based on the pharmacokinetics of a structurally similar compound, 2-methoxy-4-nitroanilin, it can be inferred that this compound might exhibit predominant urinary excretion, low tissue distribution, and relatively slow clearance .
Result of Action
The result of this compound’s action is the production of phenylenediamines, which are then converted to benzimidazoles . These benzimidazoles are key components in pharmaceuticals . Diazotization gives diazonium derivative, which is a precursor to some diazo dyes . Acetylation affords 2-nitroacetanilide .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of different reducing agents like sodium borohydride, potassium borohydride, or hydrazine hydrate in the presence of various catalytic systems can affect the reduction of this compound to less toxic and environmental benign product o-phenylenediamine . Silica-supported gold nanoparticles are frequently reported catalyst for the reduction of this compound in aqueous medium .
Biochemical Analysis
Biochemical Properties
2-Nitroaniline is the main precursor to phenylenediamines, which are converted to benzimidazoles, a family of heterocycles that are key components in pharmaceuticals . Intramolecular hydrogen-bonding results in a very low basicity for this compound
Cellular Effects
It is known that this compound is highly toxic and an environmental contaminant . It is reduced to less toxic and environmental benign product o-phenylenediamine by using different reducing agents like sodium borohydride, potassium borohydride, or hydrazine hydrate in the presence of various catalytic systems .
Molecular Mechanism
The molecular mechanism of this compound involves its reduction to phenylenediamine . This process is anticipated for aromatic amines . It is protonated to give the anilinium salts . Owing to the influence of the nitro substituent, the amine exhibits a basicity nearly 100,000x lower than aniline itself .
Temporal Effects in Laboratory Settings
It is known that this compound is slightly toxic by oral exposure and non-toxic by dermal exposure .
Dosage Effects in Animal Models
It is known that this compound is slightly toxic by oral exposure and non-toxic by dermal exposure .
Metabolic Pathways
It is known that this compound is the main precursor to phenylenediamines, which are converted to benzimidazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitroaniline is commercially prepared by the reaction of 2-nitrochlorobenzene with ammonia:
ClC6H4NO2+2NH3→H2NC6H4NO2+NH4Cl
This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Other methods include the nitration of acetanilide, although this route is less efficient due to steric hindrance from the amide group. Sulfonation is often used to block the 4-position, increasing the effectiveness of nitration to produce the 2-nitro isomer .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions of 2-nitrochlorobenzene with ammonia in autoclaves. The reaction mixture is maintained at elevated temperatures and pressures to optimize the yield. The product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
2-Nitroaniline undergoes various chemical reactions, including:
Substitution: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Diazotization: The amine group can be diazotized to form diazonium salts, which are precursors to azo dyes.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Ammonia, alkyl halides.
Diazotization Reagents: Sodium nitrite and hydrochloric acid.
Major Products
o-Phenylenediamine: Formed through reduction.
Diazonium Salts: Formed through diazotization, used in dye synthesis.
Scientific Research Applications
2-Nitroaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Intermediate in the synthesis of drugs and other therapeutic agents.
Industry: Used in the production of dyes, antioxidants, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitroaniline
- 4-Nitroaniline
Comparison
2-Nitroaniline is unique due to its position-specific nitro group, which influences its reactivity and applications. Compared to 3-nitroaniline and 4-nitroaniline, this compound has different steric and electronic properties, making it more suitable for certain synthetic applications .
Properties
IUPAC Name |
2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H,7H2 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJCXCZTLWNFOH-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Record name | O-NITROANILINE | |
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Record name | 2-NITROANILINE | |
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DSSTOX Substance ID |
DTXSID1025726 | |
Record name | 2-Nitrobenzenamine | |
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Molecular Weight |
138.12 g/mol | |
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Physical Description |
O-nitroaniline is an orange solid with a musty odor. Sinks and mixes slowly with water. (USCG, 1999), Other Solid, Orange-yellow solid; [Merck Index] Darkens on exposure to light; [CHEMINFO] Orange crystalline solid; Soluble in water; [MSDSonline], ORANGE-YELLOW CRYSTALS. | |
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Boiling Point |
543 °F at 760 mmHg (NTP, 1992), 284 °C | |
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Flash Point |
335 °F (NTP, 1992), 168 °C | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992), Soluble in ethanol; very soluble in ether, acetone, benzene, chloroform, Slightly sol in cold water; sol in hot water, In water, 1.47X10+3 mg/L at 30 °C, Solubility in water, g/100ml at 25 °C: 0.126 | |
Record name | O-NITROANILINE | |
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Density |
1.44 at 68 °F (USCG, 1999) - Denser than water; will sink, 0.9015 at 25 °C/4 °C, 1.44 g/cm³ | |
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Vapor Density |
4.77 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
1 mmHg at 219.2 °F ; <0.1 mmHg at 86 °F (NTP, 1992), 0.00277 [mmHg], VP: 1 mm Hg at 104.0 °C, 2.77X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 4 | |
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Mechanism of Action |
THE RELATIVE MUTAGENIC ACTIVITIES OF AMINOANILINES HAVE BEEN ATTEMPTED TO BE RELATED TO PARAMETERS REFLECTING POTENTIAL FOR N-HYDROXYLATION AND STABILITY OF THE ARYLNITRENIUM IONS. THE NITRO GROUPS DEACTIVATE THE AMINE GROUP N-HYDROXYLATION AND THE EPOXIDATION, & NO ACTIVE PRODUCTS FROM CYTOCHROME P450 WOULD BE PREDICTED. THE ACTIVITY OF THE NITRO DERIVATIVES IS PRESUMED TO BE DUE TO TRANSFORMATION OF THE NITRO GROUP ITSELF TO AN ACTIVE MUTAGENIC SPECIES BY OTHER ENZYME SYSTEMS. /AMINOANILINES/ | |
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Color/Form |
Yellow-orange crystals from boiling water, Orange-red needles | |
CAS No. |
88-74-4 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0306 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
160.7 °F (NTP, 1992), 71.0 °C, Heat of fusion at melting point = 16.1 kJ/mol, 71 °C | |
Record name | O-NITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7304 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-NITROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-NITROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0306 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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